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Compound of Interest

Compound Name: Iralukast

Cat. No.: B114188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological profile of Iralukast. It is intended for

researchers and professionals involved in drug discovery and development, offering detailed

data and experimental context for this potent cysteinyl-leukotriene receptor antagonist.

Chemical Identity and Structure
Iralukast (also known as CGP 45715A) is a small molecule drug that acts as a selective

antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Its chemical structure is

complex, featuring multiple stereocenters and functional groups that contribute to its specific

binding and pharmacological activity.

The definitive chemical identity of Iralukast is summarized in the table below.
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Identifier Value Source

IUPAC Name

7-[(1R,2S,3E,5Z)-10-(4-acetyl-

3-hydroxy-2-propylphenoxy)-1-

hydroxy-1-[3-

(trifluoromethyl)phenyl]deca-

3,5-dien-2-yl]sulfanyl-4-

oxochromene-2-carboxylic acid

[3]

CAS Number 151581-24-7 [1][3]

Molecular Formula C38H37F3O8S

SMILES

CCCc1c(OCCCC/C=C\C=C[C

@@H](--INVALID-LINK--

O)Sc2ccc3c(c2)oc(cc3=O)C(=

O)O)ccc(c1O)C(=O)C

InChI

InChI=1S/C38H37F3O8S/c1-

3-11-29-31(18-17-

27(23(2)42)36(29)45)48-19-9-

7-5-4-6-8-14-34(35(44)24-12-

10-13-25(20-

24)38(39,40)41)50-26-15-16-

28-30(43)22-33(37(46)47)49-

32(28)21-26/h4,6,8,10,12-

18,20-22,34-35,44-

45H,3,5,7,9,11,19H2,1-2H3,

(H,46,47)/b6-4-,14-

8+/t34-,35+/m0/s1

InChIKey
IXJCHVMUTFCRBH-

SDUHDBOFSA-N

Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption,

distribution, metabolism, and excretion (ADME) profile. The key properties for Iralukast are

detailed below.
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Property Value Source

Molecular Weight 710.76 g/mol

Exact Mass 710.2161 g/mol

XLogP3-AA 8.6

Hydrogen Bond Donor Count 3

Storage Conditions

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C. Should be

kept dry and in the dark.

Pharmacology
Iralukast is a potent and selective antagonist of the CysLT1 receptor. Its mechanism of action

involves blocking the effects of cysteinyl leukotrienes (CysLTs), which are powerful

inflammatory mediators central to the pathophysiology of asthma and other allergic diseases.

Mechanism of Action
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are products of arachidonic acid metabolism

released from inflammatory cells like mast cells and eosinophils. These mediators bind to

CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells. This binding

event triggers a signaling cascade that results in:

Bronchoconstriction

Increased mucus secretion

Enhanced microvascular permeability and plasma extravasation

Recruitment of eosinophils into the airways

Iralukast competitively binds to the CysLT1 receptor, preventing the binding of endogenous

leukotrienes and thereby inhibiting the downstream inflammatory cascade. Research also
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suggests that Iralukast may possess some antagonistic activity at the CysLT2 receptor, which

could contribute to its overall pharmacological profile.

Pharmacological Data
The affinity of Iralukast for its target receptor has been quantified through various in vitro

assays.

Parameter Value Species/Tissue Source

pKi 7.8 Human (CysLT1)

Ki

16.6 nM (does not

discriminate between

high and low affinity

states)

Human Lung

Parenchyma

Membranes

pA2 7.77

Human Bronchi (vs.

LTD4-induced

contraction)

Signaling Pathway and Experimental Workflows
Visual diagrams are essential for understanding the complex biological and experimental

processes associated with Iralukast.

Cysteinyl Leukotriene Signaling Pathway
The following diagram illustrates the cysteinyl leukotriene signaling pathway and the point of

intervention for Iralukast.
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Click to download full resolution via product page

Iralukast blocks CysLT1 receptor signaling.

Experimental Protocols and Workflows
The characterization of Iralukast involves specific in vitro assays to determine its binding

affinity and functional antagonism.

Receptor Binding Assay Protocol:

A key experiment to determine the binding affinity (Ki) of Iralukast is the competitive

radioligand binding assay. The methodology involves:

Membrane Preparation: Homogenization of human lung parenchyma to isolate cell

membranes expressing CysLT receptors.

Incubation: The membranes are incubated with a constant concentration of a radiolabeled

CysLT receptor agonist, such as [3H]-LTD4.

Competition: Increasing concentrations of the unlabeled antagonist (Iralukast) are added to

the incubation mixture.

Separation: The bound radioligand is separated from the free (unbound) radioligand via rapid

filtration.

Quantification: The radioactivity retained on the filters, corresponding to the amount of bound

[3H]-LTD4, is measured using liquid scintillation counting.

Analysis: The data are used to generate a competition curve, from which the IC50

(concentration of Iralukast that inhibits 50% of specific [3H]-LTD4 binding) is calculated. The

Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
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Workflow for a competitive receptor binding assay.

Functional Assay Protocol:

To assess the functional antagonism (pA2), an organ bath experiment using isolated human

bronchial tissue is performed.

Tissue Preparation: Human bronchial strips are dissected and mounted in organ baths

containing a physiological salt solution, aerated and maintained at 37°C.

Equilibration: The tissue is allowed to equilibrate under a resting tension.

Antagonist Pre-incubation: Tissues are pre-incubated with a specific concentration of

Iralukast or vehicle for a set period (e.g., 15 minutes).
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Agonist Challenge: A cumulative concentration-response curve is generated by adding

increasing concentrations of an agonist, such as LTD4.

Measurement: The contractile force of the bronchial tissue is measured and recorded.

Analysis: The concentration-response curves in the presence of different Iralukast
concentrations are compared to the control curve. A Schild plot analysis is used to determine

the pA2 value, which quantifies the antagonist's potency.
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Data Analysis:
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Click to download full resolution via product page

Workflow for a functional organ bath assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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